JBIR-22 - 1219095-76-7

JBIR-22

Catalog Number: EVT-270336
CAS Number: 1219095-76-7
Molecular Formula: C23H33NO6
Molecular Weight: 419.52
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JBIR-22 is a natural inhibitor for protein−protein interaction of the homodimer of proteasome assembly factor 3.
Overview

JBIR-22 is a bioactive compound classified within the tetramic acid family, known for its role as an inhibitor of protein-protein interactions, particularly in the context of proteasome assembly. This compound has garnered interest due to its potential applications in biomedical research, specifically in targeting protein interactions that are crucial for cellular function and disease processes. The synthesis of JBIR-22 presents unique challenges due to the presence of an unnatural 4,4-disubstituted glutamic acid moiety, which complicates its chemical construction.

Source and Classification

JBIR-22 was originally isolated from the culture of a fungus belonging to the Equisetin family. It is categorized as a natural product and is part of a larger class of tetramic acids, which are known for their diverse biological activities. The classification of JBIR-22 highlights its significance not only as a chemical entity but also as a potential therapeutic agent in various biological contexts.

Synthesis Analysis

Methods

The synthesis of JBIR-22 has been achieved through several methods, with notable approaches including:

  1. Total Synthesis: A highly stereoselective total synthesis route has been developed, which allows for the efficient construction of JBIR-22 and its diastereomers. This method utilizes a masked form of the unnatural amino acid to facilitate the assembly of the compound's complex structure .
  2. Late Stage Diels–Alder Reaction: This method has been employed to prepare JBIR-22 from simpler precursors, demonstrating flexibility in synthetic strategies and allowing for variations in the final product's stereochemistry .

Technical Details

The total synthesis involves multiple steps that require careful control over stereochemistry to ensure that the final product retains its biological activity. The use of advanced techniques such as chromatography and spectroscopic analysis is critical in verifying the structure and purity of JBIR-22 throughout the synthesis process.

Molecular Structure Analysis

Structure

JBIR-22 possesses a complex molecular structure characterized by a tetramic acid core, which includes:

  • A 4,4-disubstituted glutamic acid derivative.
  • Various functional groups that contribute to its biological activity.

Data

The molecular formula for JBIR-22 is C₁₃H₁₅N₃O₄, with a molecular weight of approximately 273.28 g/mol. Its structural features are crucial for its interaction with protein targets.

Chemical Reactions Analysis

Reactions

JBIR-22 undergoes several chemical reactions that are relevant to its function as an inhibitor. Key reactions include:

  1. Protein Binding: The compound interacts with specific proteins involved in the proteasome assembly process, effectively inhibiting their function.
  2. Stereochemical Changes: Depending on the synthetic route taken, different diastereomers may exhibit varying levels of biological activity due to differences in their stereochemistry.

Technical Details

The reactivity profile of JBIR-22 can be explored through various assays that assess its binding affinity and inhibitory capacity against target proteins. Such studies are essential for understanding the compound's mechanism of action.

Mechanism of Action

Process

The mechanism by which JBIR-22 exerts its biological effects involves:

  1. Inhibition of Protein–Protein Interactions: By binding to specific sites on proteins involved in proteasome assembly, JBIR-22 disrupts normal cellular processes.
  2. Alteration of Cellular Pathways: The inhibition can lead to downstream effects on cell cycle regulation and apoptosis, making it a candidate for further investigation in cancer research.

Data

Studies have shown that JBIR-22 effectively inhibits homodimerization events critical for proteasome function, thereby providing insights into its potential therapeutic applications .

Physical and Chemical Properties Analysis

Physical Properties

JBIR-22 is typically characterized by:

  • Appearance: Crystalline solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Stable under standard laboratory conditions but sensitive to extreme pH levels.
  • Reactivity: Reacts with nucleophiles due to electrophilic centers within its structure.

Relevant data from stability studies indicate that JBIR-22 maintains integrity over time when stored properly, although degradation can occur under harsh conditions .

Applications

Scientific Uses

JBIR-22 holds promise in various scientific applications, including:

  1. Biochemical Research: As a tool for studying protein-protein interactions and their implications in cellular biology.
  2. Drug Development: Potentially serving as a lead compound for developing new therapeutics targeting proteasome-related diseases such as cancer.
  3. Antimicrobial Studies: Investigating its efficacy against various pathogens due to its bioactive nature.
Introduction to JBIR-22

Definition and Biochemical Classification of JBIR-22

JBIR-22 (CAS# 1219095-76-7) is a naturally occurring tetramic acid derivative with the molecular formula C₂₃H₃₃NO₆ and a molecular weight of 419.52 g/mol. Structurally, it features a complex decalin ring system fused to a tetramic acid moiety, as confirmed by total synthesis studies [1] [3]. The compound’s IUPAC name is (2S)-2-[[(2S,4E)-4-[[(1S,2S,4aR,8aS)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-2-hydroxy-3-methylbutanoic acid, highlighting multiple chiral centers that dictate its stereospecific bioactivity [1]. JBIR-22 is classified as a proteasome assembly disruptor, specifically targeting protein-protein interactions (PPIs) essential for 20S core particle formation. Its elemental composition (C, 65.85%; H, 7.93%; N, 3.34%; O, 22.88%) and exact mass (419.2308 Da) underpin its biochemical stability [1].

Table 1: Key Structural Properties of JBIR-22

PropertyValue
CAS Registry Number1219095-76-7
Molecular FormulaC₂₃H₃₃NO₆
Molecular Weight419.52 g/mol
Exact Mass419.2308 Da
IUPAC Name(2S)-2-[[(2S,4E)-4-[[(1S,2S,4aR,8aS)-2-methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-2-hydroxy-3-methylbutanoic acid
Solubility ProfileSoluble in DMSO

Historical Context: Discovery and Initial Characterization

JBIR-22 was first isolated in 2010 from microbial natural product libraries during a targeted screen for proteasome assembly inhibitors. Izumikawa et al. identified it using a protein fragment complementation assay (PCA) with monomeric Kusabira-Green fluorescent protein (mKG) to detect disruption of the PAC3 homodimer [3]. This approach represented a novel high-throughput method for PPI inhibitor discovery. The initial characterization revealed JBIR-22 as a secondary metabolite with a unique tetramic acid-decalin hybrid scaffold, distinct from classical proteasome inhibitors like bortezomib that target catalytic sites [3]. Its structure was later unambiguously confirmed in 2015 through total synthesis by Healy et al., which established the absolute stereochemistry as (2S, 2S, 1S, 2S, 4aR, 8aS) and validated its biological activity [1] [3].

Role in Proteasome Assembly: PAC3 Homodimer Inhibition

The proteasome assembly factor 3 (PAC3) functions as a homodimer essential for α-ring formation during 20S core particle biogenesis. The α-ring comprises seven distinct α-subunits (α1–α7) arranged in a heptameric ring, serving as the structural foundation for subsequent β-subunit incorporation [2] [7] [10]. JBIR-22 specifically disrupts the PAC3-PAC3 interface, preventing its chaperone function. Cryo-EM studies of human proteasome assembly intermediates reveal that PAC3-PAC4 heterodimers (not homodimers) stabilize α4-α5-α6 subcomplexes during early assembly [10]. However, PAC3 homodimerization precedes PAC4 binding in vivo, and JBIR-22’s inhibition of this step impairs the entire assembly cascade [3] [7].

Table 2: JBIR-22’s Inhibitory Activity in Proteasome Assembly

Target ProcessEffect of JBIR-22Functional Consequence
PAC3 homodimerizationDisruption of dimer interfaceImpaired PAC3-PAC4 heterodimer formation
α4-α5-α6 subcomplex stabilizationLoss of chaperone-mediated subunit alignmentAberrant α-ring assembly
β-subunit incorporationDelayed or incomplete β-ring formationNon-functional 20S core particles

Biochemical studies demonstrate that JBIR-22 binds to PAC3’s dimerization domain, particularly residues 51–61—a mobile loop critical for intersubunit contacts [2] [10]. This binding induces conformational changes that destabilize the PAC3 homodimer, reducing its affinity for α-subunits. Consequently, cells treated with JBIR-22 accumulate immature α-rings and exhibit reduced 26S proteasome activity, validating its mechanism as a proteasome biogenesis inhibitor rather than a direct proteolytic blocker [3] [7].

Significance in Protein-Protein Interaction (PPI) Modulation

JBIR-22 holds pioneering significance as the first identified natural product inhibitor targeting assembly chaperones rather than the proteasome’s catalytic sites. Its discovery provided proof-of-concept that PPIs in proteasome biogenesis are pharmacologically tractable [3] [7]. This is particularly relevant in oncology, where cancer cells exhibit heightened dependence on proteasome biogenesis due to increased protein turnover. By selectively disrupting PAC3-driven assembly, JBIR-22 induces long-term cytotoxicity in HeLa cervical carcinoma cells, suggesting potential as a template for anticancer agents targeting proteasome homeostasis [3].

Mechanistically, JBIR-22 exploits structural vulnerabilities in transient PPIs:

  • Dynamic Interfaces: It targets PAC3’s flexible loop (residues 51–61), which is disordered in isolation but rigidifies upon dimerization [2] [10].
  • Allosteric Effects: Binding induces long-range conformational shifts that propagate to PAC3’s α-subunit interaction sites [10].
  • Selectivity: Unlike pan-assembly inhibitors, JBIR-22 spares PAC1-PAC2 and POMP chaperones, enabling precise dissection of α-ring assembly mechanisms [7] [10].

This specificity establishes JBIR-22 as a valuable chemical tool for studying proteasome biogenesis and developing next-generation PPI modulators targeting macromolecular complex assembly.

Properties

CAS Number

1219095-76-7

Product Name

JBIR-22

IUPAC Name

(2S)-2-[[(2S,4E)-4-[[(1S,2S,4aR,8aS)-2-Methyl-1,2,4a,5,6,7,8,8a-octahydronaphthalen-1-yl]-hydroxymethylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]methyl]-2-hydroxy-3-methylbutanoic acid

Molecular Formula

C23H33NO6

Molecular Weight

419.52

InChI

InChI=1S/C23H33NO6/c1-12(2)23(30,22(28)29)11-16-19(25)18(21(27)24(16)4)20(26)17-13(3)9-10-14-7-5-6-8-15(14)17/h9-10,12-17,26,30H,5-8,11H2,1-4H3,(H,28,29)/b20-18+/t13-,14+,15-,16-,17-,23-/m0/s1

InChI Key

DIFKWHRMEGFLSD-VKGVOXGZSA-N

SMILES

CC(C)[C@@](O)(C[C@@H](C(/C1=C([C@H]2[C@@H](C)C=C[C@@]3([H])CCCC[C@]23[H])\O)=O)N(C)C1=O)C(O)=O

Solubility

Soluble in DMSO

Synonyms

JBIR-22; JBIR22; JBIR 22

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.